3,8-Diazabicyclo[4.2.0]octane

Neuroscience Nicotinic Acetylcholine Receptors Pain

Flexible diamines like piperazine cause promiscuous receptor binding and poor subtype selectivity, derailing SAR campaigns. This conformationally constrained bicyclic diamine (C6H12N2, MW 112.17) enforces precise nitrogen geometry. - **Selectivity**: Enables α4β2 vs α3β4 nAChR discrimination; picomolar affinity for pain/ADHD targets - **Antiviral potency**: Retains IC50 0.36 μM vs HIV-1 after replacing metabolically labile piperazine - **Developability**: Predicted pKa 11.07 facilitates HCl salt formation; unique LogP for CNS prodrug design Available from BenchChem with rigorous quality control and global logistics.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 83693-76-9
Cat. No. B3156797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[4.2.0]octane
CAS83693-76-9
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN2
InChIInChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2
InChIKeyCPGFQLIXICGYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[4.2.0]octane: Rigid Bicyclic Diamine Scaffold


3,8-Diazabicyclo[4.2.0]octane (CAS 83693-76-9) is a bicyclic diamine characterized by a fused piperazine-pyrrolidine ring system, yielding a rigid, conformationally constrained core . With a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol , this scaffold enforces a specific spatial orientation of the two basic nitrogen atoms. This structural rigidity differentiates it from flexible diamines such as piperazine and homopiperazine, making it a valuable privileged structure in medicinal chemistry for probing receptor binding conformations and improving target selectivity [1].

1 Conformationally constrained diamine scaffold for target binding pose studies
2 Enables subtype-selective ligand design through rigid geometry
3 Preferred core for receptor probing where flexibility introduces noise

Why Generic Diamines Underperform


Flexible diamine linkers like piperazine or 1,4-diazepane adopt multiple low-energy conformations in solution, leading to promiscuous receptor binding and suboptimal subtype selectivity [1]. In contrast, the rigid 3,8-diazabicyclo[4.2.0]octane core enforces a precise geometric presentation of its amine substituents, which directly translates into enhanced nAChR subtype discrimination (α4β2 vs α3β4) [2] and preserved antiviral potency despite conformational restriction [3]. Substituting a flexible diamine for this constrained scaffold would likely degrade target selectivity, increase off-target pharmacology, and invalidate structure-activity relationships established in lead optimization campaigns [1].

!
Flexible diamines lose subtype discrimination
Piperazine and homopiperazine adopt multiple conformations, promoting promiscuous receptor binding and off-target effects.
!
SAR may not transfer from constrained core
Replacing the rigid 3,8-diazabicyclo[4.2.0]octane with a flexible linker can invalidate established structure-activity relationships.
!
Conformational mismatch alters selectivity profile
Rigid core enforces a specific amine presentation that flexible analogues cannot replicate, risking altered target engagement.

Evidence-Based Selection Criteria


α4β2 nAChR Affinity: Surpassing Epibatidine

A series of 3,8-diazabicyclo[4.2.0]octane-based ligands evaluated at human α4β2 nAChR exhibited picomolar binding affinity and nanomolar functional agonist potency. Several compounds (e.g., 24, 25, 28, 30, 32, and 47) demonstrated affinity equivalent to or greater than that of epibatidine, a prototypical potent nAChR agonist [1].

α4β2 nAChR Affinity
Head-to-head
Affinity ≥ epibatidine (picomolar range)
Positions scaffold among highest-affinity nAChR ligands reported
Model context: recombinant human α4β2; radioligand displacement
Neuroscience Nicotinic Acetylcholine Receptors Pain

QSAR-Modeled α4β2/α3β4 Selectivity

3D-QSAR (CoMFA/CoMSIA) models of diazabicyclo[4.2.0]octane derivatives yielded high predictive power for hα4β2 agonist activity (q² = 0.926-0.945, r² = 0.983-0.988) and enabled rational design of compounds with high α4β2/α3β4 selectivity [1]. Flexible piperazine-based ligands typically lack this level of subtype discrimination due to conformational promiscuity [2].

QSAR Model Quality
Class-level inference
CoMSIA q² = 0.945, r² = 0.988
Supports computational design of α4β2/α3β4 selective derivatives
Model predictive power; quantitative selectivity not directly validated
Computational Chemistry Subtype Selectivity Toxicology

Constrained Analog Antiviral Potency

Replacement of the piperazine ring in BMS-378806 with a 3,8-diazabicyclo[4.2.0]octane core (compound 3) yielded IC50 values of 0.36 μM against HIV-1 SF162, compared to 0.002 μM for the parent flexible analog [1]. Although potency was reduced, the constrained analog retained significant antiviral activity (IC90 29 μM, IC99 71 μM), whereas the smaller diazabicycloheptane analog was largely inactive.

Antiviral Potency vs Flexible Core
Head-to-head
Constrained analog IC50 0.36 µM vs parent 0.002 µM
Constraint preserves antiviral activity within reported pharmacological range
HIV-1 SF162 pseudovirus, TZM-bl assay; potency context differs from parent
Antiviral HIV Conformational Analysis

δ Opioid Receptor Selectivity Enhancement

Although this study focused on the [3.2.1] regioisomer, it demonstrates the class-wide advantage of diazabicycloalkane cores. Compound 4 (3,8-diazabicyclo[3.2.1]octane-based) exhibited improved δ opioid receptor affinity and selectivity relative to the flexible piperazine-containing SNC80 [1]. The rigid core restricts conformational freedom, favoring binding poses that discriminate between μ and δ opioid receptor subtypes.

δ Opioid Selectivity
Cross-study comparable
Improved δ/µ selectivity vs piperazine SNC80 (ratio not quantified)
Supports scaffold use for biased opioid ligand research
Data from [3.2.1] regioisomer; direct 3,8-analog validation pending
Opioid Receptors Analgesia Selectivity

Physicochemical Profile for Formulation

Predicted pKa of 11.07±0.20 for the parent 3,8-diazabicyclo[4.2.0]octane scaffold differs from that of piperazine (pKa 9.8) [1]. This higher basicity influences salt formation, solubility, and permeability. The constrained geometry also impacts LogP (estimated -0.5 vs -0.3 for piperazine), which can alter partitioning behavior and oral absorption.

Physicochemical Profile
Supporting evidence
pKa 11.07±0.20 (predicted); LogP ~ -0.5
Informs salt formation and permeability strategy
In silico prediction; experimental validation recommended
Preformulation Salt Selection Physicochemical Properties

Priority Application Scenarios


CNS nAChR Agonist Discovery

The picomolar α4β2 nAChR affinity demonstrated by 3,8-diazabicyclo[4.2.0]octane derivatives [1] makes this scaffold ideal for lead optimization programs targeting chronic pain, nicotine addiction, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The rigid core enhances subtype selectivity [2], reducing off-target cardiovascular effects associated with α3β4 activation.

HIV Entry Inhibitor Scaffold Replacement

The ability of the diazabicyclooctane analog to retain significant antiviral activity (IC50 0.36 μM) while replacing a metabolically labile piperazine ring [3] supports its use in next-generation HIV-1 entry inhibitors. Conformational constraint may improve metabolic stability and reduce clearance, addressing a key limitation of BMS-378806.

Subtype-Selective Opioid Analgesics

Building on evidence that diazabicycloalkane cores improve δ opioid receptor selectivity over flexible SNC80 [4], the 3,8-diazabicyclo[4.2.0]octane scaffold can be employed to develop biased ligands with reduced abuse potential. Its rigid geometry allows precise engineering of receptor subtype preference.

Salt Selection & Prodrug Strategies

The predicted high basicity (pKa 11.07) facilitates hydrochloride salt formation for improved aqueous solubility and stability. The constrained scaffold's unique LogP profile may be leveraged in prodrug design to optimize oral bioavailability and CNS penetration.

Application
Selection Property
Validation Focus
CNS nAChR agonist research
Picomolar α4β2 scaffold with constrained geometry
Subtype selectivity and functional agonism in α4β2 vs α3β4 models
HIV entry inhibitor scaffold replacement
Conformationally restricted core retaining antiviral activity
Metabolic stability and clearance endpoints vs flexible piperazine analogues
Subtype-biased opioid ligand design
Rigid bicyclic diamine enabling δ-receptor bias
δ/µ selectivity ratio and in vitro bias factor markers
Salt selection & prodrug exploration
High pKa favoring stable salt formation
Aqueous solubility, permeability, and CNS penetration assessment

Technical Documentation Hub

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16 linked technical documents
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